N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple ring structures (benzo[d][1,3]dioxol and oxazolidine) and functional groups (sulfonyl and oxalamide). The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility in various solvents, melting and boiling points, and reactivity with other chemical species .Scientific Research Applications
Copper-Catalyzed Coupling Reactions
The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst in Goldberg amidation reactions. This system is particularly efficient with (hetero)aryl chlorides and a variety of amides, including the challenging lactams and oxazolidinones, yielding good to excellent results. Its application has expanded the scope of Cu-catalyzed reactions in organic synthesis (Subhadip De, Junli Yin, D. Ma, 2017).
Pharmacological Properties
Several studies have investigated derivatives of oxazolidinone and thiazolidinone for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have shown promising results in these areas (Ş. Küçükgüzel et al., 2013).
Synthesis of Novel Compounds
The synthesis of new heterocyclic compounds based on oxazolidinone and other related structures is a significant area of research. These compounds have been prepared for potential applications in various fields, including drug development and chemical synthesis (M. A. Tlekhusezh et al., 1996).
Optical Storage and Hydrogen Bond Interactions
Research on nitrophenyl derivatives of oxazolidinone, including their photochemical properties and interactions such as hydrogen bonding and π-π stacking, has been conducted. These studies are important for applications in optical storage technologies and the understanding of molecular interactions (X. Meng et al., 1996).
Mechanism of Action
Target of Action
Similar compounds with benzo[d][1,3]dioxol-5-yl and thiophene groups have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it binds to the active site of its target protein, thereby inhibiting its function .
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR1, the compound could potentially disrupt angiogenesis, which is a critical process in tumor growth and metastasis.
Result of Action
If it indeed inhibits vegfr1 as suggested, it could potentially suppress angiogenesis, thereby inhibiting tumor growth and metastasis .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c22-17(19-9-12-3-4-13-14(8-12)28-11-27-13)18(23)20-10-15-21(5-6-26-15)30(24,25)16-2-1-7-29-16/h1-4,7-8,15H,5-6,9-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDZJRDAJOGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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